molecular formula C12H9N3O B2522006 3-[(5-Aminopyridin-2-yl)oxy]benzonitrile CAS No. 1016705-78-4

3-[(5-Aminopyridin-2-yl)oxy]benzonitrile

Cat. No.: B2522006
CAS No.: 1016705-78-4
M. Wt: 211.224
InChI Key: OZVJUKSPQVNLQT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-[(5-Aminopyridin-2-yl)oxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include H2O2 and KMnO4, typically used in aqueous or organic solvents.

    Reduction: NaBH4 and LiAlH4 are commonly used reducing agents, often in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophilic substitution reactions often require bases like K2CO3 or sodium hydroxide (NaOH) and solvents such as DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidation can lead to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction typically results in the formation of amines or alcohols.

    Substitution: Substitution reactions can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(5-Aminopyridin-2-yl)oxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(5-Aminopyridin-2-yl)oxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, thereby influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-Amino-2-pyridinyl)oxy]benzonitrile
  • 5-Aminopyridin-2-ol

Uniqueness

3-[(5-Aminopyridin-2-yl)oxy]benzonitrile is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly valuable in proteomics research and other specialized applications .

Properties

IUPAC Name

3-(5-aminopyridin-2-yl)oxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-7-9-2-1-3-11(6-9)16-12-5-4-10(14)8-15-12/h1-6,8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVJUKSPQVNLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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